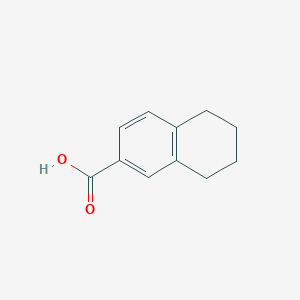

5,6,7,8-Tetrahydro-2-naphthoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWXAGBBPCRION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150285 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-63-1 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1131-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B84YP7QPC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6,7,8-Tetrahydro-2-naphthoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydro-2-naphthoic Acid

Introduction

This compound, also known as 1,2,3,4-tetrahydronaphthalene-6-carboxylic acid, is a bicyclic carboxylic acid derived from tetralin.[1][2] With the CAS Number 1131-63-1, this compound serves as a crucial synthetic intermediate in the pharmaceutical and chemical industries.[3][4][5][6][7] Its structure, featuring a saturated carbocyclic ring fused to an aromatic ring bearing a carboxylic acid group, imparts a unique reactivity profile, making it a valuable building block for complex bioactive molecules.[3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in biological pathways, tailored for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound typically appears as a white to light yellow crystalline solid.[6][8]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [2][9][10] |

| Molecular Weight | 176.21 g/mol | [2][5][9] |

| IUPAC Name | 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | [2] |

| CAS Number | 1131-63-1 | [2][9] |

| Melting Point | 154-158 °C | |

| 185-187 °C (literature value) | [10] | |

| Appearance | Crystalline Solid | [6] |

| Solubility | DMF: 30 mg/mL | [6] |

| DMSO: 30 mg/mL | [6] | |

| Ethanol: 30 mg/mL | [6] | |

| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [6] | |

| UV Absorption (λmax) | 206, 241 nm | [6] |

| SMILES | OC(=O)c1ccc2CCCCc2c1 | [6] |

| InChI Key | RSWXAGBBPCRION-UHFFFAOYSA-N | [6] |

Experimental Protocols

Synthesis via Hydrolysis

A common method for the preparation of this compound is the basic hydrolysis of its corresponding ethyl ester.[9]

Methodology:

-

A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (5.6 g) in tetrahydrofuran (B95107) (THF, 70 mL) is prepared.

-

A 1 N aqueous sodium hydroxide (B78521) (NaOH) solution (80 mL) is added to the mixture.

-

The resulting mixture is heated to 60°C and maintained for 20 hours.

-

After cooling, the reaction mixture is diluted with diethyl ether and extracted twice with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

The combined aqueous layers are carefully neutralized to a pH of 3-5 using a 10% hydrochloric acid (HCl) solution, leading to the precipitation of the product.

-

The aqueous layer is then extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[9]

This protocol has been reported to achieve a high yield of approximately 95%.[9]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization (HPLC)

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound.

Methodology:

-

Technique: Reverse-phase (RP) HPLC.[11]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid.[11]

-

MS Compatibility: For applications requiring mass spectrometry (MS) detection, phosphoric acid should be substituted with a volatile acid, such as formic acid.[11]

-

Applications: This method is versatile and can be scaled up for preparative separations to isolate impurities or used in pharmacokinetic studies.[11]

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.81-7.78 (m, 2H), 7.16-7.13 (d, J = 7.5 Hz, 1H), 2.82 (m, 4H), 1.84-1.80 (m, 4H).[9]

-

ESI-MS (M+H⁺): 177.[9]

Biological Activity and Pathways

Role in Naphthalene (B1677914) Degradation

This compound is a key intermediate in the anaerobic degradation of naphthalene, a polycyclic aromatic hydrocarbon (PAH), by certain sulfate-reducing bacteria.[1][12] The metabolic pathway involves the initial carboxylation of naphthalene, followed by activation to a coenzyme A (CoA) thioester and subsequent reduction of the aromatic system.[12][13]

The established sequence is as follows:

-

2-Naphthoic acid is converted to its coenzyme A ester, 2-naphthoyl-CoA .[12][13]

-

2-Naphthoyl-CoA undergoes a reductive dearomatization process to form 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA) .[1][12][13]

-

THNCoA is further reduced by the enzyme tetrahydronaphthoyl-CoA reductase to yield hexahydro-2-naphthoyl-CoA, continuing the breakdown of the ring structure.[12]

Caption: Role of 5,6,7,8-Tetrahydro-2-naphthoyl-CoA in anaerobic naphthalene breakdown.

Potential Therapeutic Applications

Preliminary research suggests that this compound possesses other biological activities of potential interest to drug development professionals:

-

Antimicrobial Agent: It has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.[1]

-

Antioxidant: Studies indicate potential free-radical scavenging activity.[1]

-

Metal Ion Ligand: The molecule can form complexes with metal ions, suggesting utility in catalysis or material science.[1]

References

- 1. Buy this compound | 1131-63-1 [smolecule.com]

- 2. This compound | C11H12O2 | CID 70804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 1131-63-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 5,6,7,8-Tetrahydro-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 5,6,7,8-Tetrahydro-2-naphthoic acid, a key synthetic intermediate. While a complete experimental determination of its three-dimensional structure through techniques like X-ray crystallography is not publicly available, this document consolidates existing spectroscopic data, chemical properties, and its role in biological pathways. The guide also details a standard laboratory synthesis protocol and visualizes both the synthetic workflow and its involvement in the anaerobic degradation of naphthalene (B1677914). This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and metabolic pathway analysis.

Molecular Identity and Physicochemical Properties

This compound, also known as 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid, is a bicyclic organic compound with a tetralin core and a carboxylic acid functional group. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][3] |

| IUPAC Name | 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| SMILES | OC(=O)c1ccc2CCCCc2c1 | [1][2] |

| InChI Key | RSWXAGBBPCRION-UHFFFAOYSA-N | [1][2] |

| CAS Number | 1131-63-1 | [1][3] |

| Melting Point | 154-158 °C | [1] |

| Appearance | Solid | [1] |

Spectroscopic Data

While a definitive crystal structure from X-ray diffraction analysis is not available in the public domain, spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), provides valuable insights into the molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A proton NMR spectrum of this compound has been reported. The spectrum is consistent with the expected structure, showing signals corresponding to the aromatic protons and the aliphatic protons of the tetralin ring system.

Reported ¹H NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tentative) |

| 7.81-7.78 | m | 2H | Aromatic Protons |

| 7.16-7.13 | d | 1H | Aromatic Proton |

| 2.82 | m | 4H | Benzylic Protons (-CH₂-) |

| 1.84-1.80 | m | 4H | Aliphatic Protons (-CH₂-) |

Note: Detailed peak assignments and coupling constants (J values) are not fully reported in the available literature. A comprehensive 2D NMR analysis would be required for unambiguous assignment.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the hydrolysis of the corresponding ethyl ester.

Materials:

-

Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

-

Tetrahydrofuran (THF)

-

1 N Sodium Hydroxide (NaOH) solution

-

10% Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate in THF.

-

Add a 1 N aqueous NaOH solution to the reaction mixture.

-

Heat the mixture at 60°C for 20 hours.

-

After cooling, dilute the reaction mixture with diethyl ether.

-

Extract the aqueous layer twice with a saturated aqueous NaHCO₃ solution.

-

Neutralize the aqueous layer by adding 10% HCl until the pH is between 3 and 5.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to yield this compound.

Biological Significance

This compound is a known intermediate in the anaerobic degradation pathway of naphthalene, a polycyclic aromatic hydrocarbon. This metabolic process is significant in environmental microbiology, particularly in contaminated anoxic sediments.

Anaerobic Degradation Pathway of Naphthalene

The degradation is initiated by the carboxylation of naphthalene to 2-naphthoic acid. This is followed by the formation of 2-naphthoyl-CoA, which then undergoes a series of reduction steps. This compound is a key intermediate in this reductive pathway.

Visualizations

Synthesis Workflow

References

A Comprehensive Technical Guide to 5,6,7,8-Tetrahydro-2-naphthoic Acid: Solubility, Synthesis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological significance of 5,6,7,8-Tetrahydro-2-naphthoic acid. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on the compound's solubility, experimental protocols for its analysis and synthesis, and its role in metabolic pathways.

Core Physicochemical Properties

This compound, also known as 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid, is a synthetic intermediate with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . It typically appears as a solid with a melting point in the range of 154-158 °C.

Solubility Data

Quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, qualitative solubility information has been reported by various chemical suppliers. This data is summarized in the table below.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[1] |

| Ethanol | 30 mg/mL[1] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a carboxylic acid like this compound in an organic solvent involves the following steps:

-

Sample Preparation : Accurately weigh a small amount of the compound (e.g., 25 mg) and place it into a test tube.

-

Solvent Addition : Add a measured volume of the desired solvent (e.g., 0.75 mL) in small portions to the test tube.

-

Agitation : Vigorously shake the test tube after each addition of the solvent to facilitate dissolution.

-

Observation : Continue adding the solvent until the compound is completely dissolved. The total volume of solvent required for complete dissolution is recorded.

-

Calculation : The solubility can then be calculated and expressed in terms of mass per unit volume (e.g., mg/mL or g/100mL).

For more precise measurements, especially for determining the temperature dependence of solubility, a gravimetric method or analysis of a saturated solution using techniques like High-Performance Liquid Chromatography (HPLC) can be employed.

Synthesis of this compound

One common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester:

-

Reaction Setup : A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate is prepared in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Hydrolysis : An aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is added to the solution of the ester.

-

Heating : The reaction mixture is heated to around 60°C for a period of approximately 20 hours to ensure complete hydrolysis.

-

Work-up : After cooling, the reaction mixture is diluted with a non-polar organic solvent like diethyl ether and extracted with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Acidification : The aqueous layer is then acidified with a dilute acid, such as 10% hydrochloric acid (HCl), to a pH of 3-5, which precipitates the carboxylic acid.

-

Extraction and Isolation : The precipitated this compound is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[2]

Biological Significance and Signaling Pathway

This compound is a key intermediate in the anaerobic degradation of naphthalene (B1677914) by certain microorganisms. This metabolic pathway is of significant interest in environmental science and bioremediation. The degradation process involves the initial reduction of the aromatic system of 2-naphthoyl-CoA to 5,6,7,8-tetrahydro-2-naphthoyl-CoA, which is then further metabolized.

Below is a diagram illustrating the anaerobic degradation pathway of naphthalene, highlighting the central role of this compound's coenzyme A derivative.

This pathway demonstrates the enzymatic conversion of naphthalene to central metabolites through a series of reduction and ring-cleavage reactions, with 5,6,7,8-tetrahydro-2-naphthoyl-CoA being a critical intermediate.[3]

Conclusion

This compound is a valuable compound for both synthetic and research applications. While comprehensive quantitative solubility data remains to be fully elucidated, the available information and standardized experimental protocols provide a solid foundation for its use in the laboratory. Its role as a key intermediate in the microbial degradation of naphthalene underscores its environmental relevance and opens avenues for further research in bioremediation and metabolic pathway engineering.

References

Spectroscopic Profile of 5,6,7,8-Tetrahydro-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydro-2-naphthoic acid, a key synthetic intermediate in pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.81-7.78 | m | 2H (aromatic) |

| 7.16-7.13 | d (J = 7.5 Hz) | 1H (aromatic) |

| 2.82 | m | 4H (aliphatic - CH₂) |

| 1.84-1.80 | m | 4H (aliphatic - CH₂) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~140 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~30 | Aliphatic CH₂ |

| ~23 | Aliphatic CH₂ |

Table 3: IR Spectroscopic Data (Predicted)

A specific experimental IR spectrum for this compound has not been identified in the literature. The table below outlines the expected characteristic absorption bands for a carboxylic acid with its structural features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Weak | C=C stretch (Aromatic) |

| 1440-1395 | Medium | O-H bend |

| 1320-1210 | Strong | C-O stretch |

| 950-910 | Broad | O-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Method |

| 177 | [M+H]⁺ | ESI-MS |

M = Molecular Weight (176.21 g/mol )

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was obtained from a solution of this compound in deuterated chloroform (B151607) (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum was recorded on a standard NMR spectrometer, likely operating at a frequency of 300 MHz or higher for proton detection.

Infrared (IR) Spectroscopy

While a specific spectrum is not provided, the standard procedure for obtaining an IR spectrum of a solid carboxylic acid like this compound would involve either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) FT-IR spectroscopy. For the KBr method, a small amount of the finely ground solid sample is mixed with dry KBr powder and pressed into a transparent disk. For ATR, the solid sample is placed directly onto the crystal surface. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The provided mass-to-charge ratio (m/z) was determined using Electrospray Ionization (ESI) Mass Spectrometry. In this technique, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions (in this case, protonated to form [M+H]⁺), which are then guided into the mass analyzer to determine their m/z ratio. Aromatic carboxylic acids are also amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization to their more volatile methyl esters. In GC-MS, the compound is first vaporized and separated from other components on a chromatographic column before being ionized and detected by the mass spectrometer. Common fragmentation patterns for aromatic acids in electron ionization (EI) MS include the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺).[1]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Anaerobic Degradation Pathway of Naphthalene (B1677914)

This compound is an intermediate in the anaerobic degradation of naphthalene. The following diagram outlines a simplified version of this biochemical pathway. The degradation is initiated by the carboxylation of naphthalene to 2-naphthoic acid, which is then activated to its coenzyme A (CoA) ester. Subsequent reduction steps lead to 5,6,7,8-tetrahydro-2-naphthoyl-CoA.

References

Biological Activity of 5,6,7,8-Tetrahydro-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthoic acid is a synthetic intermediate recognized for its utility in pharmaceutical synthesis.[1][2][3][4][5][6] While extensively utilized as a foundational scaffold in the development of more complex molecules, direct and comprehensive data on the intrinsic biological activity of the parent compound are limited in publicly available literature. This technical guide consolidates the current understanding of this compound, focusing on its role as a synthetic building block, its established function in bacterial metabolic pathways, and the biological activities of its key derivatives. This document also provides detailed experimental protocols for assays that could be employed to further elucidate its potential biological profile.

Core Biological Profile

The primary biological relevance of this compound appears to be twofold: its role as a key intermediate in the anaerobic degradation of naphthalene (B1677914) by bacteria and its use as a scaffold for the synthesis of potent retinoid receptor modulators.

Role in Bacterial Metabolism: Anaerobic Naphthalene Degradation

In anaerobic bacteria, this compound, in its coenzyme A thioester form (5,6,7,8-tetrahydro-2-naphthoyl-CoA), is a central intermediate in the breakdown of naphthalene. This metabolic pathway is crucial for the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons.

The logical flow of this pathway is illustrated below:

References

An In-depth Technical Guide on 5,6,7,8-Tetrahydro-2-naphthoic Acid Derivatives and Analogs

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2-naphthoic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. The document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their therapeutic potential.

Core Compound: this compound

This compound (also known as tetralin-2-carboxylic acid) is a synthetic intermediate that serves as a scaffold for the development of various biologically active molecules.[1][2][3][4][5] Its structure, which combines a saturated alicyclic ring with an aromatic carboxylic acid, allows for diverse chemical modifications, making it a versatile starting material in medicinal chemistry.[6]

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester.[7]

Experimental Protocol: Synthesis of this compound from Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate[7]

-

Reaction Setup: A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (1 equivalent) is prepared in tetrahydrofuran (B95107) (THF).

-

Hydrolysis: A 1 N aqueous sodium hydroxide (B78521) (NaOH) solution is added to the reaction mixture.

-

Heating: The mixture is warmed to 60°C and stirred for 20 hours.

-

Work-up:

-

The reaction mixture is diluted with diethyl ether and extracted twice with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

The aqueous layer is then neutralized to a pH of 3-5 with 10% hydrochloric acid (HCl).

-

The acidified aqueous layer is extracted with diethyl ether.

-

-

Isolation: The combined ether extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound. A typical yield for this procedure is approximately 95%.[7]

Biological Activities and Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications, including their use as anticancer agents, anti-inflammatory drugs, and modulators of various receptors.

Anticancer Activity

Thiazoline-Tetralin Derivatives: Novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives have demonstrated significant anticancer potency.[1][8][9]

Quantitative Data: Anticancer Activity of Thiazoline-Tetralin Derivatives

| Compound | Substitution | Cell Line | IC₅₀ (µM) |

| 4e | 4-methoxyphenyl | MCF-7 | Not specified, but noted as highest antitumor efficiency |

| 4f | 4-bromophenyl | A549 | Not specified, but noted to cause excellent apoptosis |

| 4g | 4-chlorophenyl | A549 | Not specified, but noted to cause excellent apoptosis |

| 4h | 4-fluorophenyl | A549 | Not specified, but noted to cause excellent apoptosis |

Data extracted from a study on new thiazoline-tetralin derivatives and their biological activity evaluation.[1][8][9]

Tetralin-6-yl-pyrazoline and Related Derivatives: Chalcone derivatives of tetralin have been synthesized and evaluated for their anticancer activity.

Quantitative Data: Anticancer Activity of Tetralin-6-yl Chalcone Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) |

| 3a | HeLa | 3.5 |

| 3a | MCF7 | 4.5 |

Data from a study on the synthesis and anticancer activity of novel tetralin-6-yl-pyrazoline and related derivatives.[10]

Dopamine (B1211576) Receptor Modulation

Iodinated 2-aminotetralin derivatives have been synthesized and evaluated as ligands for dopamine D2 and D3 receptors.

Quantitative Data: Dopamine Receptor Binding Affinity of Iodinated 2-Aminotetralin Derivatives

| Compound | Receptor | Kᵢ (nM) |

| 5-OH-PIPAT (3) | D3 | 0.99 |

| 5-OH-PIPAT (3) | D2H | 3.6 |

| 7-OH-DPAT | D3 | 2.90 |

| 2 | D3 | 1.85 |

| 2 | D2H | 6.6 |

| 4 | D3 | 2.20 |

| 4 | D2H | 9.7 |

| 6 | D3 | 6.69 |

| 6 | D2H | 10.8 |

Kᵢ values represent the binding affinity of the compounds to the respective dopamine receptors. D2H refers to the high-affinity state of the D2 receptor.[11]

P2Y₁₄ Receptor Antagonism

Analogs based on a 2-naphthoic acid scaffold have been developed as potent and selective antagonists of the P2Y₁₄ receptor, which is implicated in inflammatory processes.

Quantitative Data: P2Y₁₄ Receptor Antagonism by 2-Naphthoic Acid Derivatives

| Compound | Assay | IC₅₀ (nM) | Kᵢ (nM) |

| PPTN (1) | Fluorescent Binding | 6-8 | 0.43 |

| MRS4174 (30) | Not specified | Not specified | 0.08 |

| 23 | Not specified | Not specified | 2.0 |

PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid) is a key antagonist in this class.[2][12]

Experimental Protocols

Anticancer Activity Assays

MTT Assay for Cytotoxicity: [1]

-

Cell Culture: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and mouse embryoblast (NIH/3T3) cell lines are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

DNA Synthesis Inhibition Assay: [1]

-

Cell Treatment: Cells are treated with the test compounds at concentrations around their IC₅₀ values.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the cell culture medium.

-

Incorporation: During DNA synthesis, BrdU is incorporated into the newly synthesized DNA of proliferating cells.

-

Detection: The incorporated BrdU is detected using a specific anti-BrdU antibody, typically in an ELISA-based format.

-

Quantification: The amount of BrdU incorporation, which is proportional to the level of DNA synthesis, is quantified by measuring the absorbance or fluorescence.

Dopamine Receptor Binding Assay

Radioligand Binding Assay: [13]

-

Membrane Preparation: Membranes are prepared from cells expressing the dopamine receptor of interest (e.g., D2 or D3).

-

Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-Spiperone) and various concentrations of the test compound.

-

Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Scintillation Counting: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The Kᵢ values are calculated from the IC₅₀ values obtained from the competition binding curves using the Cheng-Prusoff equation.

Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay: [14]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate, allowed to adhere, and then pre-treated with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Griess Assay: The collected supernatant is mixed with Griess Reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm. The nitrite (B80452) concentration, an indicator of NO production, is determined from a standard curve.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling

Naphthalene derivatives often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Dopamine Receptor Signaling

Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors that typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for Anticancer Drug Evaluation

A typical workflow for evaluating the anticancer potential of this compound derivatives involves a series of in vitro assays.

References

- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

5,6,7,8-Tetrahydro-2-naphthoic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-2-naphthoic acid, a derivative of tetrahydronaphthalene, is a significant molecule in both biochemical pathways and synthetic organic chemistry. This document provides an in-depth exploration of its discovery, history, synthesis, and multifaceted roles. It serves as a technical guide, presenting key quantitative data, detailed experimental protocols, and visual representations of its involvement in metabolic pathways and synthetic processes. The information compiled herein is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and environmental science.

Discovery and History

The history of this compound is intrinsically linked to its utility as a synthetic intermediate and its role in microbial metabolism. While a singular "discovery" event is not prominently documented, its emergence in scientific literature correlates with the broader investigation of naphthalene (B1677914) derivatives for pharmaceutical applications and the study of anaerobic degradation pathways of aromatic hydrocarbons.[1][2] Initially recognized for its potential in the development of anti-inflammatory and analgesic agents, its significance grew with the understanding of its function as a key intermediate in the anaerobic biodegradation of naphthalene by sulfate-reducing bacteria.[2][3][4] Today, it is commercially available and widely used in research and development, particularly as a building block in the synthesis of more complex molecules.[5][6][7]

Physicochemical Properties and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in experimental settings and for the prediction of its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [8][9] |

| Molecular Weight | 176.21 g/mol | [7][8] |

| CAS Number | 1131-63-1 | [5][8] |

| Melting Point | 154-158 °C | [10] |

| Purity | ≥99% | [9] |

| Appearance | Crystalline solid | [9] |

| λmax | 206, 241 nm | [9] |

| pKa | 4.41 ± 0.20 (Predicted) | [11] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [9] |

Synthesis and Experimental Protocols

This compound can be synthesized from its corresponding ethyl ester, ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate. The following protocol is a detailed methodology for this synthesis.

Synthesis of this compound from Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (starting material)

-

Tetrahydrofuran (THF)

-

1 N Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

10% Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (5.6 g) in THF (70 mL) is prepared in a suitable reaction vessel.[8]

-

A 1 N aqueous NaOH solution (80 mL) is added to the reaction mixture.[8]

-

The resulting mixture is heated to 60°C and stirred for 20 hours.[8]

-

After cooling, the mixture is diluted with diethyl ether.[8]

-

The mixture is extracted twice with a saturated aqueous NaHCO₃ solution.[8]

-

The aqueous layer is then neutralized to a pH of 3-5 by the addition of 10% HCl.[8]

-

The aqueous layer is subsequently extracted with diethyl ether.[8]

-

The combined diethyl ether layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound.[8]

Expected Yield: Approximately 4.66 g (95%).[8]

Characterization:

-

¹H NMR (CDCl₃): δ 7.81-7.78 (m, 2H), 7.16-7.13 (d, J = 7.5 Hz, 1H), 2.82 (m, 4H), 1.84-1.80 (m, 4H).[8]

-

ESI-MS (M+H⁺): 177.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications

This compound exhibits a range of biological activities and serves as a versatile tool in several scientific domains.

Role in Anaerobic Naphthalene Degradation

A crucial role of this compound is as an intermediate in the anaerobic degradation of naphthalene by certain bacteria.[1] In this pathway, naphthalene is first carboxylated to 2-naphthoic acid, which is then converted to its coenzyme A (CoA) ester.[3][4] This is followed by a series of reduction steps, leading to the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA.[3][4] This intermediate is further metabolized through a series of β-oxidation-like reactions and eventual ring cleavage.[3][4][12]

Anaerobic Naphthalene Degradation Pathway

References

- 1. Buy this compound | 1131-63-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound | 1131-63-1 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 5,6,7,8-四氢-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

5,6,7,8-Tetrahydro-2-naphthoic Acid: An Exploration of Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5,6,7,8-Tetrahydro-2-naphthoic acid, a derivative of the tetralin scaffold, has been identified as a synthetic intermediate with potential applications in pharmaceutical development. While extensive research into its specific therapeutic targets remains limited, its structural class, the tetralins, has been associated with a range of biological activities. This technical guide aims to provide an in-depth overview of the current, albeit limited, understanding of this compound's potential therapeutic applications, drawing insights from studies on related compounds and highlighting areas for future investigation. The primary focus of existing research has been on its role as a synthetic intermediate and its potential anti-inflammatory and analgesic properties.

Potential Therapeutic Arenas

General statements in the scientific literature suggest that this compound has been explored for its potential as an anti-inflammatory and analgesic agent. However, specific molecular targets for these activities have not been definitively identified for this particular compound. Research on analogous tetralin structures provides some direction for future investigation.

Anti-inflammatory and Analgesic Potential

The tetralin core is a privileged scaffold in medicinal chemistry, and various derivatives have been investigated for their anti-inflammatory and analgesic effects. The potential mechanisms for such activities could involve the modulation of key inflammatory pathways.

Hypothesized Signaling Pathway Involvement:

Based on the activities of structurally related compounds, a potential, though unconfirmed, mechanism of action for this compound in inflammation could involve the inhibition of pro-inflammatory mediators. A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Quantitative Data

A thorough review of the existing literature did not yield any specific quantitative data, such as IC50 or Ki values, for the biological activity of this compound against potential therapeutic targets. The table below is provided as a template for future research findings.

| Target | Assay Type | IC50 / Ki (µM) | Reference |

| Data Not Available | |||

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in the public domain. However, a general workflow for screening compounds for anti-inflammatory activity is outlined below.

General Experimental Workflow for Anti-inflammatory Screening:

Caption: A general experimental workflow for evaluating the anti-inflammatory and analgesic potential.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. While its structural class suggests potential anti-inflammatory and analgesic activities, there is a clear need for direct experimental evidence to identify and validate its molecular targets.

Future research should focus on:

-

In vitro screening: Evaluating the inhibitory activity of this compound against a panel of key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) and its effects on inflammatory signaling pathways (e.g., NF-κB, MAPK).

-

Receptor binding studies: Investigating potential interactions with known receptors involved in pain and inflammation.

-

Cell-based assays: Quantifying the effect of the compound on the production of pro-inflammatory cytokines and other mediators in relevant cell models.

-

In vivo studies: Assessing the efficacy of this compound in established animal models of inflammation and pain.

Methodological & Application

Application Notes and Protocols: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid from 2-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid, a valuable intermediate in pharmaceutical synthesis, from 2-naphthoic acid.[1][2] The primary synthetic route detailed is the selective catalytic hydrogenation of one of the aromatic rings of the naphthalene (B1677914) core.

Introduction

This compound is a saturated derivative of 2-naphthoic acid. This structural modification from a planar aromatic system to a partially saturated, non-planar ring system is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as solubility and metabolic stability, and to explore new interactions with biological targets. The synthesis involves the reduction of the less reactive of the two rings in the naphthalene system. This can be effectively achieved through catalytic hydrogenation under controlled conditions.

The protocol described herein utilizes Palladium on carbon (Pd/C) as the catalyst, a widely used and efficient heterogeneous catalyst for the hydrogenation of aromatic compounds.[2] An alternative protocol using Raney Nickel is also discussed, as it is another effective catalyst for such transformations.[1][3]

Materials and Methods

Materials:

-

2-Naphthoic acid (C₁₁H₈O₂)

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) (C₂H₅OH), absolute

-

Ethyl acetate (B1210297) (C₄H₈O₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Experimental Protocols

Primary Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on established procedures for the selective hydrogenation of naphthalene derivatives.

-

Reaction Setup:

-

To a high-pressure reaction vessel, add 2-naphthoic acid and 10% Pd/C (see Table 1 for quantities).

-

Add absolute ethanol as the solvent.

-

Seal the reaction vessel securely.

-

-

Inerting the Atmosphere:

-

Purge the reaction vessel with nitrogen gas for 5-10 minutes to remove any residual air.

-

Evacuate the vessel under vacuum and then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere and proper introduction of the reactant gas.

-

-

Hydrogenation Reaction:

-

Pressurize the vessel with hydrogen gas to the desired pressure (see Table 1).

-

Begin stirring the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen gas.

-

Heat the reaction to the specified temperature and maintain these conditions for the duration of the reaction, monitoring hydrogen uptake if possible.

-

-

Reaction Work-up and Product Isolation:

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of ethanol to recover any residual product.

-

Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Note: The product is acidic and will move to the aqueous layer.

-

Separate the aqueous layer and wash the organic layer with a small amount of water. Combine all aqueous layers.

-

Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 with 2M HCl. A white precipitate of this compound should form.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

-

Alternative Protocol: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective and highly active catalyst for hydrogenation.[3]

-

Catalyst Preparation:

-

If starting with Raney Nickel alloy, prepare the active catalyst by reacting the alloy with a concentrated sodium hydroxide (B78521) solution. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

-

Wash the activated Raney Nickel with deionized water until the washings are neutral. The catalyst should be kept wet with water or a suitable solvent at all times as it can be pyrophoric in air.[1]

-

-

Hydrogenation Reaction:

-

In a high-pressure reaction vessel, combine 2-naphthoic acid, the prepared Raney Nickel catalyst, and ethanol (or another suitable alcohol).

-

Follow the same procedures for inerting the atmosphere and conducting the hydrogenation as described in the Pd/C protocol (steps 2 and 3), using the conditions specified in Table 1 for the Raney Nickel method.

-

-

Work-up and Purification:

-

The work-up and purification steps are identical to those described in the Pd/C protocol (steps 4 and 5). The Raney Nickel catalyst is typically removed by filtration or magnetic decantation.

-

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Pd/C Protocol | Raney Nickel Protocol |

| Reactants | ||

| 2-Naphthoic Acid | 1.0 eq | 1.0 eq |

| Catalyst | ||

| Type | 10% Pd/C | Raney Nickel (activated) |

| Loading | 5-10 mol % | 10-20 wt % |

| Solvent | ||

| Type | Ethanol | Ethanol |

| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |

| Reaction Conditions | ||

| H₂ Pressure | 30 - 50 atm | 50 - 100 atm |

| Temperature | 100 - 150 °C | 120 - 180 °C |

| Reaction Time | 12 - 24 hours | 12 - 24 hours |

| Product | ||

| Expected Yield | > 80% | > 75% |

| Appearance | White solid | White solid |

| Melting Point | 154-158 °C | 154-158 °C |

Visualizations

Caption: Chemical reaction for the synthesis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of 5,6,7,8-Tetrahydro-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the laboratory synthesis, purification, and characterization of 5,6,7,8-Tetrahydro-2-naphthoic acid, a valuable synthetic intermediate in pharmaceutical research and development.[1][2][3] This document outlines a primary synthetic methodology through the hydrolysis of its ethyl ester, discusses alternative synthetic strategies, and presents detailed experimental protocols. Additionally, it includes a summary of the compound's key physicochemical properties and its role in relevant biochemical pathways. This information is intended to support researchers in the efficient synthesis and application of this compound in their scientific endeavors.

Introduction

This compound, also known as tetralin-2-carboxylic acid, is a carbocyclic compound with the molecular formula C₁₁H₁₂O₂.[4] It serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its tetralin core is a common scaffold in various biologically active compounds. Understanding its synthesis and properties is therefore essential for researchers working on the development of novel therapeutics. This document provides detailed protocols and data to facilitate its preparation and use in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| CAS Number | 1131-63-1 | [4] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 154-158 °C | [5] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [6] |

| ¹H NMR (CDCl₃) δ | 7.81-7.78 (m, 2H), 7.16-7.13 (d, J = 7.5 Hz, 1H), 2.82 (m, 4H), 1.84-1.80 (m, 4H) | [4] |

Synthetic Protocols

Two primary synthetic routes for the preparation of this compound are described below. The first protocol, the hydrolysis of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate, is a well-established and high-yielding method.[4] The second route involves the catalytic hydrogenation of 2-naphthoic acid.

Protocol 1: Hydrolysis of Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate[4]

This protocol details the saponification of the ethyl ester of this compound to yield the desired carboxylic acid.

Materials and Reagents:

-

Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

-

Tetrahydrofuran (B95107) (THF)

-

1 N Sodium hydroxide (B78521) (NaOH) solution

-

10% Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (1.0 eq.) in tetrahydrofuran (THF).

-

Hydrolysis: Add 1 N aqueous sodium hydroxide (NaOH) solution to the flask. The resulting mixture is warmed at 60°C for 20 hours with stirring.[4]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Extraction: Transfer the mixture to a separatory funnel and extract twice with a saturated aqueous NaHCO₃ solution.

-

Acidification: Carefully acidify the combined aqueous layers with 10% hydrochloric acid (HCl) to a pH of 3-5. A precipitate of the carboxylic acid should form.

-

Product Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 95%[4]

Protocol 2: Catalytic Hydrogenation of 2-Naphthoic Acid

This method involves the reduction of the aromatic system of 2-naphthoic acid.

Materials and Reagents:

-

2-Naphthoic acid

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or acetic acid

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Filtration apparatus (e.g., Celite pad)

Experimental Procedure:

-

Reaction Setup: To a pressure vessel, add 2-naphthoic acid and the solvent (ethanol or acetic acid).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the mixture.

-

Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Filtration: After the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ 7.81-7.78 (m, 2H, Ar-H), 7.16-7.13 (d, J = 7.5 Hz, 1H, Ar-H), 2.82 (m, 4H, Ar-CH₂), 1.84-1.80 (m, 4H, -CH₂CH₂-)[4] |

| ¹³C NMR | Expected peaks for aromatic, aliphatic, and carboxyl carbons. |

| FT-IR | Characteristic peaks for C=O (carboxylic acid) around 1700 cm⁻¹, O-H (carboxylic acid) broad peak around 3000 cm⁻¹, and C-H stretches. |

| Mass Spec. | ESI-MS (M+H)⁺ = 177[4] |

| HPLC | A single major peak indicating high purity. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[7] |

Experimental Workflow and Pathway Diagrams

To visualize the experimental and biochemical context of this compound, the following diagrams are provided.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydro-2-naphthoic acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthoic acid (also known as tetralin-6-carboxylic acid) is a valuable synthetic intermediate in the fields of medicinal chemistry and organic synthesis.[1][2][3] Its rigid, partially saturated bicyclic structure provides a unique scaffold that can be further functionalized to generate a diverse range of molecules with interesting biological activities. The carboxylic acid moiety offers a reactive handle for various chemical transformations, most notably the formation of amides and esters, which are prevalent in many pharmaceutical agents.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the synthesis of bioactive molecules. While not a direct precursor to all Mer tyrosine kinase (MerTK) inhibitors, its structural motif is relevant to the broader class of kinase inhibitors, and its derivatives have been explored for various biological activities, including antimicrobial and antioxidant properties.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1131-63-1 | [5] |

| Molecular Formula | C₁₁H₁₂O₂ | [5] |

| Molecular Weight | 176.21 g/mol | [5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 152-154 °C |

Applications in Synthesis

The primary utility of this compound lies in its role as a building block for more complex molecules. The carboxylic acid group can be readily converted into a variety of functional groups, including:

-

Amides: Through coupling with primary or secondary amines.

-

Esters: Through reaction with alcohols.

-

Acid Chlorides: For subsequent reactions with nucleophiles.

These transformations allow for the incorporation of the tetrahydronaphthalene scaffold into larger molecules, influencing their pharmacokinetic and pharmacodynamic properties. A notable application of a structurally related isomer, 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid, is in the synthesis of precursors to Palonosetron (B1662849), a 5-HT3 receptor antagonist used as an antiemetic.[6] The synthetic principles are directly applicable to the 2-isomer.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a synthetic intermediate.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol describes a general procedure for the coupling of this compound with an amine using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is analogous to a procedure used in the synthesis of a Palonosetron precursor.[6]

Reaction Scheme:

Materials:

-

This compound

-

Amine of choice (e.g., benzylamine)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired amide.

Quantitative Data (Hypothetical based on analogous reactions):

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Yield | Purity |

| This compound | Benzylamine | DCC, DMAP | DCM | 85-95% | >95% (after purification) |

Protocol 2: Amide Formation via the Acid Chloride

This protocol involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with an amine. This method is often suitable for less reactive amines. The preparation of the acid chloride is based on a standard procedure for naphthoic acids.[7]

Reaction Scheme:

Step 1: Formation of the Acid Chloride

Step 2: Amide Formation

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Amine of choice

-

Anhydrous toluene (B28343) or dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or pyridine (B92270) (as a base)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 eq).

-

Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5,6,7,8-tetrahydro-2-naphthoyl chloride is often used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude 5,6,7,8-tetrahydro-2-naphthoyl chloride (1.0 eq) in an anhydrous solvent such as toluene or DCM under an inert atmosphere.

-

In a separate flask, dissolve the amine (1.0-1.2 eq) and a base such as triethylamine (1.5 eq) in the same anhydrous solvent.

-

Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical based on analogous reactions):

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield (overall) | Purity |

| This compound | Aniline | 1. SOCl₂, DMF (cat.) 2. Triethylamine | Toluene | 80-90% | >95% (after purification) |

Signaling Pathway and Biological Context

While a direct, potent inhibitory link between simple derivatives of this compound and Mer tyrosine kinase (MerTK) is not extensively documented in readily available literature, the broader class of compounds containing the tetralin scaffold has been investigated for kinase inhibitory activity. MerTK is a receptor tyrosine kinase that plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the suppression of innate immune responses. Dysregulation of MerTK signaling is implicated in cancer and autoimmune diseases.

Upon ligand binding (e.g., Gas6 or Protein S), MerTK dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by MerTK include:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Involved in cell growth, differentiation, and survival.

-

Signal Transducer and Activator of Transcription (STAT) pathway: Regulates gene expression involved in cell survival and inflammation.

Inhibition of these pathways through small molecule inhibitors is a key therapeutic strategy in oncology.

Visualizations

Caption: Mer Tyrosine Kinase (MerTK) signaling pathway.

Caption: General workflow for amide synthesis.

References

- 1. Buy this compound | 1131-63-1 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US4156789A - 5,6,7,8-Tetrahydro-1,6,7-naphthalenetriols - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]

- 7. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

Applications of 5,6,7,8-Tetrahydro-2-naphthoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthoic acid is a versatile bicyclic carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its rigid, partially saturated ring system provides a unique scaffold for the development of compounds with specific pharmacological activities. This document outlines the applications of this compound in the synthesis of key pharmaceuticals, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Application 1: Synthesis of Palonosetron (B1662849) - A 5-HT3 Receptor Antagonist

This compound and its regioisomer, 5,6,7,8-tetrahydro-1-naphthoic acid, are key intermediates in the synthesis of Palonosetron. Palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

Quantitative Data Summary: Synthesis of Palonosetron Intermediate

The following table summarizes the yield of the key acylation step in the synthesis of a Palonosetron precursor, N-(1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide, from the corresponding tetrahydronaphthoic acid.

| Starting Material | Coupling Agent | Solvent | Reaction Time | Yield (%) | Reference |

| 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | Dicyclohexylcarbodiimide (B1669883) (DCC) / 4-DMAP | Methylene (B1212753) Chloride | 24 hours | Not explicitly stated, but part of a multi-step synthesis | [1] |

| (S)-Tetrahydro-naphthoic acid | Thionyl chloride | Toluene | 1-3 hours | 86-93% | [2] |

Experimental Protocol: Synthesis of N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide[1]

This protocol describes the coupling of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid with (S)-3-amino-1-azabicyclo[2.2.2]octane.

Materials:

-

(S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride (B599025)

-

Potassium hydroxide

-

Methanol

-

5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (B28879) (4-DMAP)

-

Methylene chloride (CH₂Cl₂)

-

Deionized water

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the free base: (S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride (22.74 g) is converted to its free base as per the method provided in Synthesis, (1996) 816-818.

-

Reaction setup: The free base is stirred with methylene chloride (200 ml).

-

Addition of reagents: 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid (20 g) is added to the reaction mixture, followed by the addition of dicyclohexylcarbodiimide (23.44 g) and 4-dimethylaminopyridine (1 g).

-

Reaction: The reaction mixture is stirred at approximately 25°C for 24 hours.

-

Work-up:

-

The reaction mixture is filtered and the solid is washed with methylene chloride (40 ml).

-

The methylene chloride solution is washed with deionized water (20 ml) and dried over sodium sulfate (2 g).

-

The solvent is removed under vacuum.

-

-

Crystallization:

-

Ethyl acetate (100 ml) is added to the residue and heated to reflux temperature.

-

The hot solution is filtered through a Celite bed and washed with hot ethyl acetate (40 ml).

-

The filtrate is concentrated to about 40 ml and stirred at approximately 25°C for 2 hours.

-

The mixture is cooled to 10° to 15°C and the resulting solid is filtered, washed with cold ethyl acetate (10 ml), and dried to yield the title compound.

-

Diagrams

Caption: Synthetic workflow for Palonosetron.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5,6,7,8-Tetrahydro-2-naphthoic acid

Abstract

This application note presents a detailed protocol for the analysis of 5,6,7,8-Tetrahydro-2-naphthoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the quantification of this compound in various sample matrices and is applicable for research, quality control, and drug development purposes. This document provides comprehensive experimental procedures, including sample preparation and chromatographic conditions, as well as a summary of expected analytical performance.

Introduction

This compound is a synthetic intermediate utilized in the synthesis of various pharmaceutical compounds. As a crucial building block, its purity and concentration must be accurately determined. High-performance liquid chromatography (HPLC) is a robust and reliable technique for the analysis of such aromatic carboxylic acids. This application note details a reverse-phase HPLC method that provides excellent separation and quantification of this compound.

Experimental Conditions

A general-purpose reverse-phase HPLC method has been developed for the analysis of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[1]

Chromatographic Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |